molecular formula C8H9ClN2 B8486403 3-Chloro-2-cyclopropyl-5-methylpyrazine

3-Chloro-2-cyclopropyl-5-methylpyrazine

Cat. No.: B8486403
M. Wt: 168.62 g/mol
InChI Key: JNCLJEWILOUUCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-cyclopropyl-5-methylpyrazine is a high-purity chemical intermediate designed for pharmaceutical research and development. This compound features a pyrazine ring, a common nitrogen-containing heterocycle in medicinal chemistry, which is strategically substituted with chlorine, methyl, and cyclopropyl groups. The chlorine atom serves as a versatile handle for further synthetic modification through cross-coupling reactions, enabling the exploration of diverse chemical space . The incorporation of a cyclopropyl group is a recognized strategy in drug design, as this fragment can enhance metabolic stability, increase affinity for target receptors, and improve the overall drug-like properties of a molecule . Recent scientific literature highlights the significant value of chlorinated heterocyclic compounds in modern therapeutics, with more than 250 FDA-approved drugs containing chlorine . Furthermore, research into pyrazine derivatives, particularly those with chlorine substituents, has shown promise in developing agonists for biological targets like TGR5, which is relevant for treating metabolic disorders such as type 2 diabetes and obesity . This makes this compound a valuable building block for researchers synthesizing novel bioactive molecules for metabolic disease research and other therapeutic areas. Our product is supplied with a guaranteed purity of >98.0% (HPLC) and is accompanied by comprehensive analytical data, including proton NMR and infrared spectroscopy, to confirm its identity and quality. Store in sealed containers at a cool and dry place, protected from light and moisture. This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

3-chloro-2-cyclopropyl-5-methylpyrazine

InChI

InChI=1S/C8H9ClN2/c1-5-4-10-7(6-2-3-6)8(9)11-5/h4,6H,2-3H2,1H3

InChI Key

JNCLJEWILOUUCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)Cl)C2CC2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Cyclopropyl vs.
  • Lipophilicity : The target compound likely has a logP between 2.5–3.5, lower than the isobutyl/sec-butyl analog (logP = 3.84) but higher than the polar 3-Chloro-5-methylpyrazin-2-amine (logP ~1.5) .
  • Molecular Weight : The cyclopropyl group increases molecular weight compared to simpler analogs (e.g., 143.58 g/mol in ), impacting solubility and bioavailability.

Antifungal and Antimicrobial Activity

  • Pyrazinecarboxamides with chloro and tert-butyl groups (e.g., 5-tert-butyl-6-chloro-N-(1,3-thiazol-2-yl)-pyrazine-2-carboxamide) exhibit moderate antifungal activity (IC50 = 49.5 µmol·L⁻¹) . While the target compound lacks a carboxamide group, its chloro and cyclopropyl substituents may confer similar bioactivity through membrane disruption or enzyme inhibition.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Chloro-2-cyclopropyl-5-methylpyrazine, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Chlorination : React 2-cyclopropyl-5-methylpyrazine with thionyl chloride (SOCl₂) under reflux to introduce the chlorine atom at the 3-position. Optimal conditions include anhydrous solvents (e.g., DCM) and controlled temperature (70–80°C) to minimize side reactions .
  • Cyclopropane Introduction : Use cross-coupling reactions (e.g., palladium-catalyzed) to attach the cyclopropyl group. For example, coupling 3-chloro-5-methylpyrazine with cyclopropylboronic acid in DMF at 100°C for 2 hours .
  • Key Parameters :
ParameterOptimal RangeImpact on Yield/Purity
Temperature70–100°CHigher temps risk decomposition
Catalyst Loading5–10 mol% PdExcess catalyst increases impurities
Reaction Time2–12 hoursProlonged time reduces selectivity

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, pyrazine ring protons at δ 8.2–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = 197.05) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and resolve by-products .

Q. How can researchers optimize purification for this compound?

  • Methodology :

  • Recrystallization : Use ethanol/water mixtures (7:3 v/v) to isolate crystalline product with >90% recovery .
  • Column Chromatography : Silica gel eluted with hexane/ethyl acetate (4:1) removes non-polar impurities .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the synthesis of this compound?

  • Methodology :

  • Steric/Electronic Control : Electron-withdrawing groups (e.g., Cl) direct electrophilic substitution to the 3-position. Steric hindrance from the cyclopropyl group minimizes undesired substitution at the 2-position .
  • Protecting Groups : Temporarily protect the amino group (if present) with Boc to prevent unwanted side reactions during cyclopropane coupling .

Q. How should researchers resolve contradictions in reported biological activity data for pyrazine derivatives?

  • Methodology :

  • Assay Standardization : Compare MIC (Minimum Inhibitory Concentration) values across studies using consistent bacterial strains (e.g., E. coli ATCC 25922) .
  • Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., Cl vs. CH₃) with activity trends. For example, chloro groups enhance antimicrobial potency but reduce solubility .

Q. What advanced techniques elucidate degradation pathways of this compound under varying pH and temperature?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to acidic (HCl, pH 2), basic (NaOH, pH 12), and oxidative (H₂O₂) conditions at 40–60°C. Monitor degradation via LC-MS to identify hydrolyzed or oxidized products .
  • Kinetic Modeling : Use Arrhenius equations to predict shelf-life at 25°C based on degradation rates at elevated temperatures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.